molecular formula C22H19N3O4 B243411 2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide

Cat. No.: B243411
M. Wt: 389.4 g/mol
InChI Key: RYANKSAIQYFEAT-UHFFFAOYSA-N
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Description

2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is a complex organic compound with the molecular formula C22H19N3O4 and a molecular weight of 389.4 g/mol This compound features a benzamide core substituted with dimethoxy groups and a benzyl group containing an oxazolo[4,5-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide typically involves multiple steps, including the formation of the oxazolo[4,5-b]pyridine ring and subsequent coupling with the benzamide moiety. Common synthetic routes may include:

    Formation of the Oxazolo[4,5-b]pyridine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as 2-aminopyridine and glyoxal.

    Coupling Reactions: The oxazolo[4,5-b]pyridine intermediate is then coupled with a benzyl halide derivative under basic conditions to form the benzylated product.

    Amidation: The final step involves the reaction of the benzylated intermediate with 2,6-dimethoxybenzoic acid or its derivatives to form the target benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

    Oxidation: Oxidized derivatives with altered functional groups.

    Reduction: Amines or other reduced forms of the compound.

    Substitution: Compounds with substituted functional groups replacing the methoxy groups.

Scientific Research Applications

2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The oxazolo[4,5-b]pyridine moiety may interact with enzymes or receptors, modulating their activity. The benzamide core can also play a role in binding to proteins or nucleic acids, influencing biological processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-dimethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide
  • 2,6-dimethoxy-N-[2-methyl-4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide

Uniqueness

2,6-dimethoxy-N-[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)benzyl]benzamide is unique due to its specific substitution pattern and the presence of both dimethoxy and oxazolo[4,5-b]pyridine groups. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C22H19N3O4

Molecular Weight

389.4 g/mol

IUPAC Name

2,6-dimethoxy-N-[[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]methyl]benzamide

InChI

InChI=1S/C22H19N3O4/c1-27-16-5-3-6-17(28-2)19(16)21(26)24-13-14-8-10-15(11-9-14)22-25-20-18(29-22)7-4-12-23-20/h3-12H,13H2,1-2H3,(H,24,26)

InChI Key

RYANKSAIQYFEAT-UHFFFAOYSA-N

SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NCC2=CC=C(C=C2)C3=NC4=C(O3)C=CC=N4

Origin of Product

United States

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